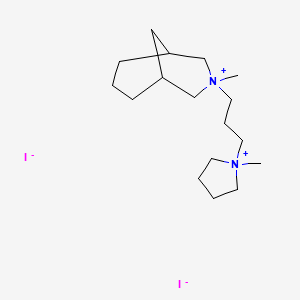
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide is a quaternary ammonium compound. It is known for its unique structure, which includes a bicyclic nonane ring system and a pyrrolidinium moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide typically involves the quaternization of a bicyclic amine with a suitable alkylating agent. The reaction conditions often include:
Starting Materials: Bicyclic amine and an alkylating agent such as methyl iodide.
Reaction Medium: Solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles such as chloride or bromide.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or sodium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield the corresponding halide salts, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium bromide
- Benzalkonium chloride
Uniqueness
Compared to similar compounds, 3-Azoniabicyclo(3.3.1)nonane, 3-methyl-3-(3-(1-methylpyrrolidinio)propyl)-, diiodide has a unique bicyclic structure that imparts distinct chemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity set it apart from other quaternary ammonium compounds.
Propriétés
Numéro CAS |
64058-11-3 |
|---|---|
Formule moléculaire |
C17H34I2N2 |
Poids moléculaire |
520.3 g/mol |
Nom IUPAC |
3-methyl-3-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-3-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C17H34N2.2HI/c1-18(9-3-4-10-18)11-6-12-19(2)14-16-7-5-8-17(13-16)15-19;;/h16-17H,3-15H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
ACEUSLHTMXRCST-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCC1)CCC[N+]2(CC3CCCC(C3)C2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



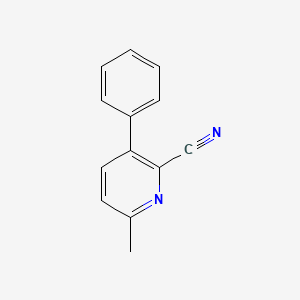
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)

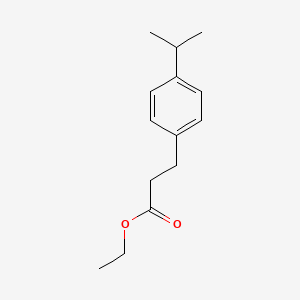
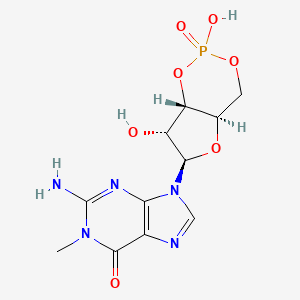
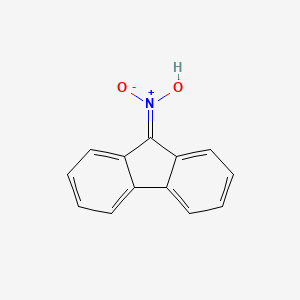

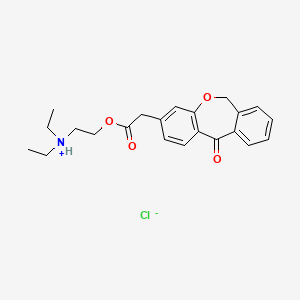
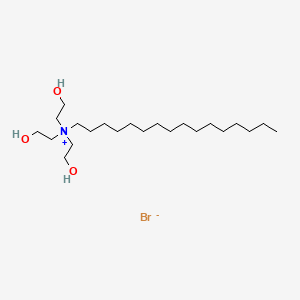
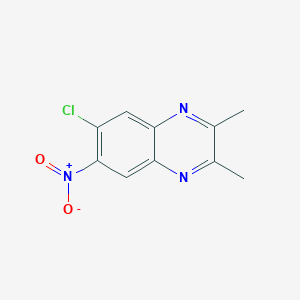
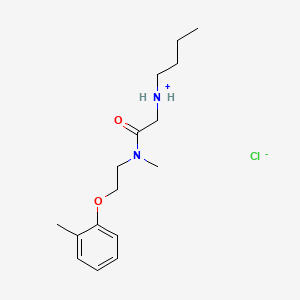

![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
